molecular formula C8H4BrClN2 B1339532 8-Bromo-5-chloro-1,6-naphthyridine CAS No. 909649-12-3

8-Bromo-5-chloro-1,6-naphthyridine

Cat. No. B1339532
M. Wt: 243.49 g/mol
InChI Key: LAJYLYMBZVFAEY-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 8-Bromo-5-chloro-1,6-naphthyridine, has been a subject of interest in the field of synthetic and medicinal chemistry . The synthesis methods used for these compounds often start from a preformed pyridine or pyridone ring .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5-chloro-1,6-naphthyridine is characterized by the fusion of two pyridine rings through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .


Physical And Chemical Properties Analysis

8-Bromo-5-chloro-1,6-naphthyridine is a powder with a melting point of 127-128 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Reactivity and Synthesis Techniques

8-Bromo-5-chloro-1,6-naphthyridine is involved in various chemical reactions, showcasing its potential as a building block in organic synthesis. For example, the reaction of 3-bromo(chloro)- and 4-bromo(chloro)-1,8-naphthyridine with potassium amide in liquid ammonia produces 3,4-didehydro-1,8-naphthyridine, indicating the compound's reactivity towards the formation of didehydro compounds. This reactivity is used to understand the mechanisms of nucleophilic substitution and addition-elimination processes in naphthyridines (Plas, Woźniak, & Veldhuizen, 2010). Furthermore, the differences in reactivity of halogens positioned on the naphthyridine ring have been explored, providing insights into the synthesis of various naphthyridine derivatives (Czuba & Woźniak, 2010).

Biological Applications and Ligand Development

The structural features of 8-Bromo-5-chloro-1,6-naphthyridine derivatives have been exploited in the development of ligands for metal complexes. The synthesis of bidentate and tridentate ligands using 1,5-naphthyridine, for example, has led to the creation of novel Ru(II) complexes, illustrating the compound's utility in coordination chemistry and potential applications in catalysis and molecular electronics (Singh & Thummel, 2009).

Antimicrobial Properties

Research into the antimicrobial properties of naphthyridine sulfonamides, including derivatives of 8-Bromo-5-chloro-1,6-naphthyridine, has shown potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests a role for naphthyridine derivatives in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Safety And Hazards

This compound is associated with several safety hazards. It can cause skin and eye irritation and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the study of 8-Bromo-5-chloro-1,6-naphthyridine and other 1,6-naphthyridines are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Therefore, they are likely to continue to be a focus of research in the field of medicinal chemistry.

properties

IUPAC Name

8-bromo-5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJYLYMBZVFAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2Cl)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582253
Record name 8-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-chloro-1,6-naphthyridine

CAS RN

909649-12-3
Record name 8-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloro-1,6-naphthyridine
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